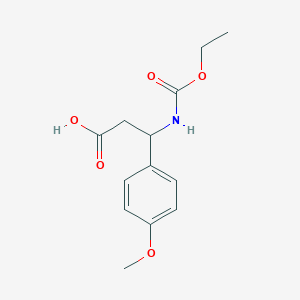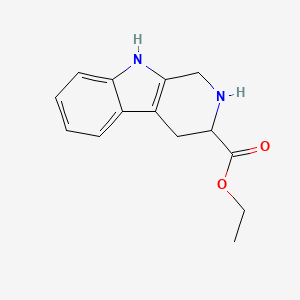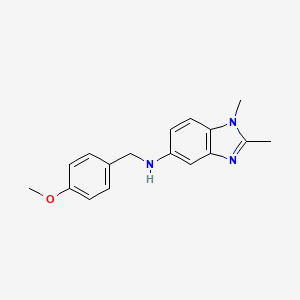![molecular formula C9H7N5S B1297277 4-([1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯胺 CAS No. 797767-52-3](/img/structure/B1297277.png)
4-([1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯胺
描述
“4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction may lead to the formation of two regioisomers . Another synthetic approach involves the reaction of 1,ω-bis((acetylphenoxy)acetamide)alkanes with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are primarily related to their synthesis. For instance, the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles can lead to the formation of two regioisomers .
科学研究应用
Anticancer Activity
This compound has been explored for its potential in cancer treatment. It has shown cytotoxic activity against breast cancer cell lines . The presence of the triazolothiadiazole moiety is believed to interact with specific cellular targets, which may inhibit the growth of cancer cells.
Antimicrobial Properties
The triazolothiadiazole core is known for its antimicrobial efficacy . Researchers have synthesized derivatives that exhibit significant activity against various bacterial and fungal strains, which could lead to the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Uses
Compounds with the triazolothiadiazole structure have been reported to possess analgesic and anti-inflammatory properties . This makes them candidates for the development of new pain relief and anti-inflammatory drugs .
Antioxidant Effects
The antioxidant potential of triazolothiadiazole derivatives has been investigated, suggesting that they can be used to combat oxidative stress-related diseases .
Antiviral Applications
There is evidence that triazolothiadiazole compounds can act as antiviral agents . Their ability to inhibit virus replication makes them a focus of research for treatments against various viral infections .
Enzyme Inhibition
These compounds have been studied as enzyme inhibitors , targeting enzymes like carbonic anhydrase, cholinesterase, and others. This application is crucial in the design of drugs for conditions like glaucoma and Alzheimer’s disease .
Antitubercular Agents
The fight against tuberculosis has led to the exploration of triazolothiadiazole derivatives as potential antitubercular agents . Their mechanism of action includes the inhibition of mycobacterial growth .
Drug Design and Development
The structural features of triazolothiadiazole allow for a wide range of substitutions, making it a versatile scaffold in drug design and development . Its ability to form specific interactions with target receptors aids in the rational design of new therapeutics .
安全和危害
For safety, it is recommended to avoid breathing mist, gas or vapours of the compound. Contact with skin and eyes should be avoided. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .
未来方向
The future directions for the research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The structure–activity relationship of these compounds could be further explored to enhance their pharmacological potential .
作用机制
Target of Action
The compound 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and its derivatives have been found to interact with several targets, including Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These targets play crucial roles in cellular processes. PARP-1 is involved in DNA repair and programmed cell death, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .
Mode of Action
This compound interacts with its targets leading to significant changes in cellular processes. For instance, it has been found to inhibit PARP-1 and EGFR . Inhibition of PARP-1 can lead to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells that are reliant on PARP-1 for survival . On the other hand, EGFR inhibition can disrupt cell signaling pathways that promote cell proliferation and survival, thereby exerting an anti-cancer effect .
Biochemical Pathways
The compound’s interaction with PARP-1 and EGFR affects several biochemical pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage and cell death . By inhibiting EGFR, it interferes with the EGFR signaling pathway, which can lead to reduced cell proliferation and increased cell death .
Result of Action
The compound’s action results in significant molecular and cellular effects. It has been found to exhibit cytotoxic activities against certain cancer cells . For example, some derivatives of this compound have shown potent cytotoxic activities against MDA-MB-231 cells, a model for triple-negative breast cancer . This cytotoxic activity is likely due to the accumulation of DNA damage and disruption of cell signaling pathways as a result of PARP-1 and EGFR inhibition .
属性
IUPAC Name |
4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDGNLHIXCYUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328088 | |
| Record name | 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
797767-52-3 | |
| Record name | 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




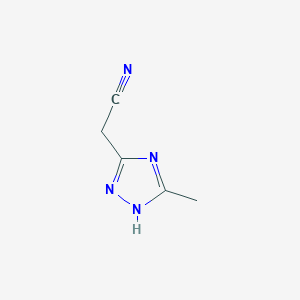
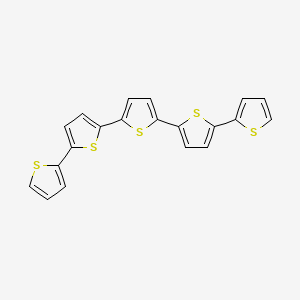
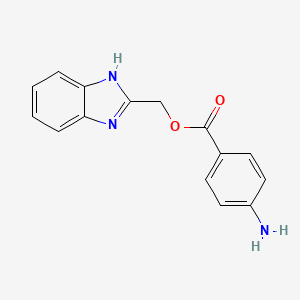
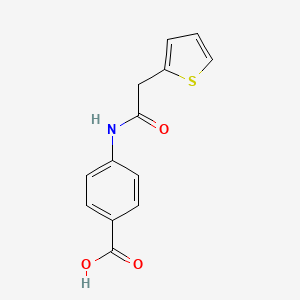
![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)
